molecular formula C34H66NNaO10P B12092567 CID 155486966

CID 155486966

Cat. No.: B12092567
M. Wt: 702.9 g/mol
InChI Key: XUIYWHHXDQMGCP-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Significance in Academic Inquiry

Historical Context of Related Chemical Classes in Biomedical Research

The chemical classes to which CID 155486966 belongs, namely chlorothiophene and cyclohexanamine derivatives, have a rich history in biomedical research, with numerous compounds from these classes being investigated for a wide array of therapeutic applications.

Chlorothiophene Derivatives: The thiophene (B33073) ring, a sulfur-containing heterocycle, is considered a "privileged" structure in medicinal chemistry due to its presence in numerous FDA-approved drugs. nih.gov The introduction of a chlorine atom to the thiophene ring, creating a chlorothiophene, can significantly modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which in turn can influence its biological activity.

Historically, research into chlorothiophene derivatives has been extensive. For instance, derivatives of 2-acetyl-5-chlorothiophene (B429048) have been utilized in the synthesis of chalcones with demonstrated anticancer properties. arabjchem.orgcymitquimica.com Furthermore, 5-chlorothiophene-2-carboxylic acid has been a key component in the development of potent dual inhibitors of thrombin and Factor Xa, which are crucial enzymes in the blood coagulation cascade. acs.org More recently, N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol was identified as a γ-secretase inhibitor, a class of enzymes implicated in Alzheimer's disease. sci-hub.ru The diverse biological activities of chlorothiophene derivatives underscore their importance in the ongoing search for new therapeutic agents.

Cyclohexanamine Derivatives: Cyclohexanamine, a primary aliphatic amine attached to a cyclohexane (B81311) ring, is a versatile chemical intermediate. wikipedia.orgnih.gov Its derivatives have been a focal point of research in various areas of pharmacology. One of the most notable historical contexts for this chemical class is the development of NMDA receptor antagonists. Arylcyclohexylamines, a related class, have been extensively studied for their effects on the central nervous system and their potential in treating psychiatric disorders. google.comnih.gov

The cyclohexanamine scaffold is also found in compounds designed for other therapeutic purposes. For example, the synthesis of various N-substituted cyclohexanamine derivatives has been explored in the development of new chemical entities with a range of potential applications. mdpi.comnih.govchemeo.com The inherent structural properties of the cyclohexyl ring, such as its conformational flexibility, can play a crucial role in the binding of these molecules to their biological targets.

The convergence of these two historically significant chemical classes in the structure of this compound suggests a potential for biological activity that warrants further investigation. While this specific compound remains largely unexplored, the foundation of research on chlorothiophenes and cyclohexanamines provides a strong rationale for its potential as a subject of future academic inquiry in chemical biology.

Properties

Molecular Formula

C34H66NNaO10P

Molecular Weight

702.9 g/mol

InChI

InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);

InChI Key

XUIYWHHXDQMGCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC.[Na]

Origin of Product

United States

Synthetic Methodologies for Cid 155486966 and Analogues

Established Synthetic Routes and Reaction Pathways

The chemical synthesis of phospholipids (B1166683), including phosphatidylserine (B164497) (PS) derivatives, typically follows a convergent approach. For CID 155486966, the core strategy would involve the assembly of the deuterated diacylglycerol backbone, followed by the introduction of the phosphoserine headgroup.

A foundational pathway for synthesizing phospholipids involves the esterification of a glycerol (B35011) derivative with fatty acids. In the case of this compound, this would necessitate the use of deuterated myristic acid (or an activated derivative such as myristoyl chloride-d54) for acylation at the sn-1 and sn-2 positions of a protected glycerol backbone. This deuterated diacylglycerol intermediate is then subjected to phosphorylation.

The phosphoserine headgroup can be introduced through various chemical strategies. One common method involves coupling a protected phosphoramidite (B1245037) reagent with the diacylglycerol, followed by oxidation to form the phosphate (B84403) triester. Subsequent deprotection steps are crucial to reveal the free phosphoserine moiety. Alternatively, enzymatic strategies, such as transphosphatidylation using phospholipase D (PLD), can convert other phospholipids (like phosphatidylcholine) into phosphatidylserine by replacing the headgroup with serine in the presence of serine and PLD google.comnd.eduresearchgate.net. While this enzymatic route is effective for non-deuterated PS, achieving specific deuteration of the fatty acyl chains via this method is not direct. Therefore, chemical synthesis utilizing deuterated fatty acid precursors remains the primary route for compounds like this compound.

The synthesis is typically carried out using protected intermediates to prevent unwanted side reactions and ensure regioselectivity. Common protecting groups for the hydroxyl and amino functionalities of serine, as well as for the phosphate group, are employed and subsequently removed under mild conditions to yield the final product. The final step often involves converting the phospholipid into its sodium salt form to enhance solubility and stability caymanchem.com.

Strategies for Derivatization and Analogue Synthesis for Research Purposes

The synthesis of analogues of this compound for research purposes leverages the same core chemical principles but allows for variations in specific molecular features.

Fatty Acyl Chain Modification: Analogues can be synthesized with different chain lengths (e.g., shorter myristoyl chains or longer palmitoyl (B13399708) chains) or with varying degrees of unsaturation by employing the corresponding deuterated or non-deuterated fatty acids during the acylation step. For instance, synthesizing a deuterated analogue with palmitoyl chains would involve using deuterated palmitic acid instead of myristic acid.

Headgroup Variations: While this compound features the L-serine headgroup, synthetic strategies can be adapted to incorporate other headgroups, such as choline, ethanolamine, or inositol, to produce a range of deuterated glycerophospholipids iucr.orgresearchgate.net. These modifications are achieved by using different phosphoramidite reagents or by employing specific enzymatic headgroup exchange reactions.

Isotopic Labeling Patterns: Beyond full deuteration of the fatty acyl chains, strategies exist for selective deuteration of specific positions within the lipid molecule. This could include deuteration of the glycerol backbone or specific carbons within the fatty acid chains, allowing for fine-tuned spectroscopic analysis. The biosynthesis of deuterated lipids in engineered microorganisms offers a pathway for achieving specific deuteration patterns that might be challenging via purely chemical synthesis iucr.orgnih.gov.

Synthesis of Non-Deuterated Analogues: The synthesis of the non-deuterated counterpart, 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS), follows similar chemical pathways but without the incorporation of deuterated precursors caymanchem.commedchemexpress.comnih.gov. This serves as a crucial reference compound and a building block for certain derivatization strategies.

Preclinical Biological Activities of Cid 155486966 Non Human Studies

Cellular and Molecular Effects of CID 155486966

Impact of this compound on Specific Cell Lineages (e.g., neural stem cells, epicardium-derived stem cells)

Comprehensive searches of available scientific literature and databases did not yield any specific studies on the impact of the chemical compound identified as this compound on neural stem cells or epicardium-derived stem cells. Publicly accessible information regarding the effects of this compound on the proliferation, differentiation, or function of these or any other specific cell lineages is not available.

In Vivo Studies (Non-Human Animal Models) on Biological Efficacy of this compound

Pharmacokinetic and Pharmacodynamic Principles in Animal Systems

No data from non-human in vivo studies are available to characterize the pharmacokinetic or pharmacodynamic profile of this compound. Information regarding its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and effects on the body over time in animal systems, has not been published in the accessible scientific literature.

Mechanisms of Action of Cid 155486966 at the Molecular and Cellular Level

Omics-based Approaches for Mechanistic Discovery (e.g., Proteomics, Transcriptomics)

It is possible that "CID 155486966" is an internal designation not yet in the public domain, a newly synthesized compound pending publication, or a typographical error. Without any primary or secondary research sources, a scientifically accurate and informative article on this subject cannot be produced.

Structure Activity Relationships Sar and Computational Studies of Cid 155486966 and Analogues

Principles and Methodologies of Structure-Activity Relationship Analysis

The process typically involves synthesizing a series of related compounds (analogues) with systematic structural variations and then testing their biological activities. By correlating these activities with the structural changes, researchers can build a predictive understanding of how molecular architecture dictates function oncodesign-services.comdrugdesign.org. This knowledge is crucial for lead optimization in drug discovery, helping to refine compounds to enhance efficacy and minimize unwanted effects oncodesign-services.comcollaborativedrug.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for CID 155486966

Quantitative Structure-Activity Relationship (QSAR) extends SAR by employing mathematical and statistical models to establish a quantitative correlation between a molecule's structural or physicochemical properties (descriptors) and its biological activity nih.govwikipedia.orgresearchgate.netacs.org. QSAR models aim to predict the activity of new, untested compounds based on their structures nih.govwikipedia.orgresearchgate.net.

Three-Dimensional QSAR (3D-QSAR) Applications

Three-dimensional (3D) QSAR methods incorporate the spatial arrangement and interaction potentials of molecules into the models nih.govwikipedia.orgresearchgate.netneovarsity.orgnih.gov. Unlike 2D-QSAR, 3D-QSAR considers the molecule as a three-dimensional object, analyzing its shape and the fields (e.g., steric, electrostatic) surrounding it neovarsity.orgnih.gov. This approach requires alignment of molecules in a common orientation, often based on experimental data or computational methods, to derive relevant 3D descriptors nih.govneovarsity.orgnih.gov. Popular 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) nih.govnih.govnih.gov. These methods can provide more detailed insights into how molecular shape and electronic properties influence activity, aiding in the design of compounds that fit specific binding sites neovarsity.orgnih.gov.

Spectral Structure-Activity Relationship (S-SAR) Analysis for this compound

Spectral Structure-Activity Relationship (S-SAR) analysis is a less common but emerging approach that relates spectral data (e.g., from NMR, IR, or mass spectrometry) to a molecule's biological activity mdpi.comresearchgate.net. This method aims to establish correlations by analyzing spectral patterns or descriptors, often in conjunction with traditional QSAR techniques mdpi.comresearchgate.netroutledge.com. For this compound, if spectral data were available, S-SAR could potentially be used to link specific spectroscopic features to its properties or interactions. However, specific S-SAR studies for this deuterated phospholipid are not documented.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling utilize computational methods to study molecular structure, properties, and interactions kallipos.grgromacs.orgupc.edugloriabazargan.com. These techniques provide in silico tools to understand chemical systems at an atomic level, complementing experimental investigations kallipos.grgromacs.orgupc.edu.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor) openaccessjournals.comresearchgate.netnutricion.orgchemrxiv.org. It simulates the "lock-and-key" mechanism of molecular recognition, essential for understanding how molecules interact at the atomic level openaccessjournals.comchemrxiv.org. By predicting binding modes and estimating binding energies, molecular docking helps in identifying potential drug candidates, analyzing protein-ligand interactions, and optimizing ligand structures openaccessjournals.comresearchgate.netnutricion.orgchemrxiv.org.

For this compound, a deuterated phospholipid, molecular docking would typically involve simulating its interaction with a specific protein or biological target. However, as a lipid component, its interactions might be studied in the context of membrane protein complexes or its incorporation into liposomal structures. Research specifically detailing docking simulations for this compound with biological targets is not widely published.

General Information on Deuterated Lipids and Structure-Property Relationships:

Deuterated lipids, such as this compound, are often used in research to enhance contrast in neutron scattering experiments, aiding in the study of membrane structure, dynamics, and function ill.euavantiresearch.comnih.govresearchgate.netansto.gov.au. Deuteration can subtly alter physical properties, including phase transition temperatures and bilayer thickness researchgate.netresearchgate.netnih.govwikipedia.orgnih.gov. For instance, deuteration of lipid chains can lead to a lower gel-to-fluid phase transition temperature compared to their hydrogenous counterparts researchgate.netnih.gov. These changes in physical properties due to structural modifications (deuteration) can be considered as a form of structure-property relationship, which is analogous to SAR in its principle of linking molecular structure to observable effects.

Based on the conducted research, this compound has been identified as 1,2-dimyristoyl-d54-sn-glycero-3-[phospho-L-serine] (sodium salt) . This compound is a deuterated phospholipid, primarily recognized for its role in lipid research and as a component in biological membranes.

However, extensive searches across scientific literature and databases did not yield any information or documented research findings that link this compound to the specific research applications outlined in your request:

Research Applications and Future Directions for Cid 155486966

Emerging Research Areas and Potential Novel Applications of CID 155486966

The available research primarily pertains to the compound's identity as a deuterated lipid and its use in studies related to membrane fluidity and lipid metabolism, such as the regulation of ADIPOR2 by RNF145. There is no evidence found to support its use as a chemical probe, a lead compound in drug discovery, or in target validation, assay development, or high-throughput screening campaigns as described in the prompt.

Therefore, it is not possible to generate a detailed, scientifically accurate article focusing on the requested research applications and future directions for this compound, as the necessary information does not appear to be publicly available or associated with this specific compound within the defined scope. Consequently, data tables and detailed research findings for these specific applications cannot be provided.

Q & A

Basic Research Questions

Q. How should researchers formulate focused and methodologically sound research questions for studying CID 155486966?

  • Methodological Answer : Utilize frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring specificity and alignment with experimental goals . Evaluate feasibility and relevance using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), which helps avoid overly broad or unanswerable questions . For example: "How does this compound (intervention) affect [specific biochemical pathway] (outcome) in [cell line/organism] (population) compared to [existing compound] (comparison) under [defined conditions] (time)?"

Q. What are the essential components of a reproducible experimental design for novel compounds like this compound?

  • Methodological Answer : A robust design includes:

  • Controlled variables : Environmental factors (e.g., temperature, pH), compound purity, and dosage consistency .
  • Replication : Statistical power analysis to determine sample size and minimize Type I/II errors .
  • Documentation : Detailed protocols for synthesis, characterization (e.g., NMR, HPLC), and reproducibility checks, adhering to journal guidelines for experimental sections .

Q. How can researchers systematically conduct literature reviews to identify gaps in knowledge about this compound?

  • Methodological Answer :

  • Step 1 : Use databases like PubMed, SciFinder, and Google Scholar with tailored keywords (e.g., "this compound AND [property/application]") .
  • Step 2 : Apply PRISMA guidelines for screening and selecting primary sources, prioritizing peer-reviewed studies over preprints .
  • Step 3 : Map contradictions (e.g., conflicting mechanistic data) using comparative tables to highlight unresolved questions .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental data and prior literature on this compound?

  • Methodological Answer :

  • Replication : Independently validate conflicting results under identical conditions .
  • Meta-analysis : Pool datasets from multiple studies to assess statistical significance of observed differences .
  • Hypothesis refinement : Re-examine assumptions (e.g., compound stability, assay interference) using orthogonal methods (e.g., kinetic studies, computational modeling) .

Q. How can researchers design interdisciplinary studies to explore this compound’s multifunctional properties?

  • Methodological Answer :

  • Integration framework : Combine chemical synthesis, in vitro assays, and in silico docking studies to correlate structure-activity relationships .
  • Collaborative workflows : Define milestones for cross-disciplinary teams (e.g., chemists, biologists, data scientists) to align objectives and methodologies .
  • Ethical considerations : Address biocompatibility and regulatory constraints early in study design .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound experiments?

  • Methodological Answer :

  • Model selection : Use non-parametric tests (e.g., Kruskal-Wallis) or Bayesian hierarchical models for heterogeneous data .
  • Software tools : Implement platforms like R/Bioconductor for dose-response curve fitting (e.g., drc package) or machine learning (e.g., random forests) to identify outlier data points .
  • Sensitivity analysis : Quantify the impact of experimental variability on conclusions .

Methodological Best Practices

  • Data validation : Cross-check raw data against published spectra or crystallographic databases (e.g., Cambridge Structural Database) to confirm compound identity .
  • Citation ethics : Use reference managers (e.g., Zotero) to ensure accurate attribution and avoid predatory journals .
  • Pre-registration : Submit study protocols to repositories like Open Science Framework to enhance transparency and reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.